1-Chloro-1-(2-chloro-6-mercaptophenyl)propan-2-one
Description
1-Chloro-1-(2-chloro-6-mercaptophenyl)propan-2-one is a halogenated and sulfur-containing propan-2-one derivative. Its structure features a propan-2-one backbone substituted with a 2-chloro-6-mercaptophenyl group and an additional chlorine atom at the α-position.
Properties
Molecular Formula |
C9H8Cl2OS |
|---|---|
Molecular Weight |
235.13 g/mol |
IUPAC Name |
1-chloro-1-(2-chloro-6-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H8Cl2OS/c1-5(12)9(11)8-6(10)3-2-4-7(8)13/h2-4,9,13H,1H3 |
InChI Key |
IIYIHTHZCGAPKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC=C1Cl)S)Cl |
Origin of Product |
United States |
Biological Activity
1-Chloro-1-(2-chloro-6-mercaptophenyl)propan-2-one is an organic compound that has gained attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. The presence of both chloro and mercapto groups in its structure allows for significant interactions with biological molecules, making it a candidate for further research in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C10H8Cl2OS, with a molecular weight of approximately 251.14 g/mol. Its structure includes:
- Chloro groups: These enhance reactivity and potential interactions with biomolecules.
- Mercapto group: This can form covalent bonds with nucleophilic sites on proteins, influencing their activity.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on enzymes and proteins. This interaction can lead to:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, particularly in cancer.
- Protein Modification: It can modify proteins through disulfide bond formation, impacting various cellular processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing efficacy comparable to standard antibiotics. The mechanism underlying its antimicrobial action may involve disruption of bacterial cell walls or interference with metabolic pathways.
Anticancer Properties
Studies have demonstrated that this compound possesses anticancer activities, particularly against certain cancer cell lines such as A549 (lung cancer) and others. The following table summarizes the anticancer activity findings:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 | 15 | Significant cytotoxicity |
| MCF7 | 20 | Moderate cytotoxicity |
| HeLa | 25 | Reduced cell viability |
These results suggest that the compound may selectively target cancer cells while sparing normal cells, which is crucial for therapeutic applications.
Case Studies and Research Findings
- Antimicrobial Studies : In a study published in MDPI, the compound was tested against a panel of bacteria, revealing a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL against Gram-positive and Gram-negative bacteria. This suggests potential as a broad-spectrum antimicrobial agent .
- Anticancer Research : A study highlighted in PMC reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in A549 cells, indicating its potential as an anticancer therapeutic .
- Mechanistic Insights : Research has shown that the compound's mercapto group plays a critical role in its biological activity by facilitating interactions with thiol-containing biomolecules, leading to altered cellular signaling pathways .
Comparison with Similar Compounds
Structural and Electronic Features
The target compound is distinguished by its dual chlorine atoms and a mercapto group on the phenyl ring. Key comparisons include:
- 1-(4-Acetyl-3-hydroxy-phenoxy)propan-2-one (3a): Contains a phenoxy group with hydroxyl (-OH) and acetyl substituents. The hydroxyl group in 3a participates in hydrogen bonding and reacts with FeCl₃ to produce a green color, whereas the mercapto group in the target compound is redox-sensitive and prone to oxidation or disulfide formation .
- Diarylheptanoids (4a–k, 5a–i): Feature aryl groups attached via aldol condensation or hydrogenation. These lack the sulfur-based functionality and α-chlorination seen in the target compound, resulting in lower electrophilicity at the ketone carbon .
Table 1: Structural and Electronic Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
